Anti-CRC Potency and Selectivity of 8-Methoxyflindersine vs. 5-Fluorouracil in LoVo and RKO Cell Lines
In a CCK-8 assay screen across six human cancer cell lines (A549, CA922, HepG2, MCF7, MG63, RKO), 8-MF at 200 µM for 48 h produced the strongest viability reduction in the CRC line RKO relative to the other five lines [1]. Concentration-response analysis in two CRC lines yielded IC₅₀ values of 176.8 µM (LoVo) and 181.6 µM (RKO), with the inhibitory activity described as comparable to that of the positive control 5-fluorouracil [1]. Flow-cytometric Annexin V-FITC/PI staining confirmed that 8-MF at 200 µM for 24 h increased the proportion of early apoptotic cells in both LoVo and RKO lines, accompanied by nuclear pyknosis and karyorrhexis on DAPI staining [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human CRC cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 176.8 µM (LoVo), 181.6 µM (RKO) at 48 h |
| Comparator Or Baseline | 5-Fluorouracil (positive control, activity described as comparable to 8-MF in the same assay) |
| Quantified Difference | Comparable inhibitory activity between 8-MF and 5-Fu; 8-MF showed selectivity for CRC over non-CRC lines (A549, CA922, HepG2, MCF7, MG63) |
| Conditions | CCK-8 assay; LoVo and RKO human CRC cell lines; 48 h treatment; 5-Fu as positive control at 200 µM |
Why This Matters
Demonstrates that 8-MF achieves 5-Fu-comparable potency in CRC cells with a novel MAPK-mediated mechanism, offering a structurally distinct lead scaffold for CRC drug development programs where fluoropyrimidine resistance is a concern.
- [1] Li M, Wang Y, Zhang J, et al. 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells. Int J Mol Sci. 2023;24(9):8039. doi:10.3390/ijms24098039 View Source
